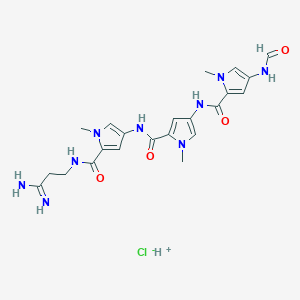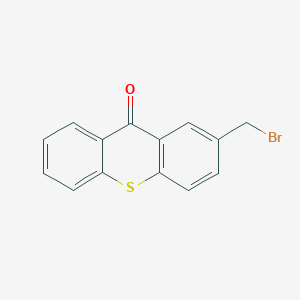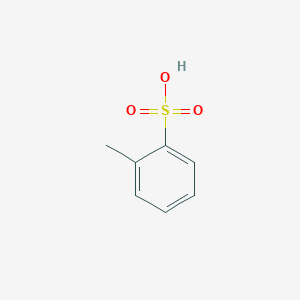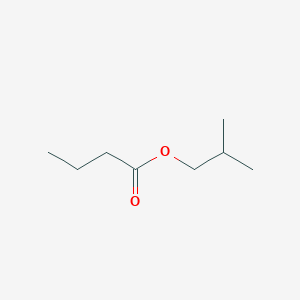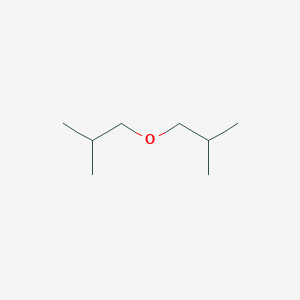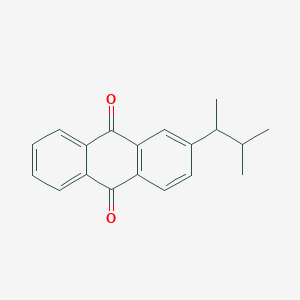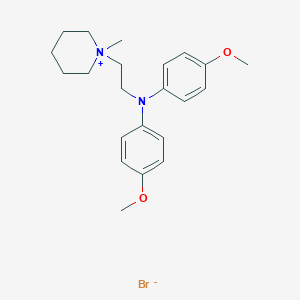
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide, also known as BISME, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide exerts its effects through the inhibition of nicotinic acetylcholine receptors and acetylcholinesterase. Nicotinic acetylcholine receptors are involved in muscle contraction, while acetylcholinesterase breaks down acetylcholine. By inhibiting these targets, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can lead to muscle relaxation, improved cognitive function, and induction of apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have a variety of biochemical and physiological effects. In animal studies, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce muscle relaxation and sedation. It has also been shown to improve cognitive function, as evidenced by increased acetylcholine levels in the brain. In cancer cells, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to induce apoptosis, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has several advantages for lab experiments. It is a highly pure compound that can be synthesized using a multi-step process, ensuring consistency in experiments. Its mechanism of action is well-understood, making it a useful tool for studying the effects of nicotinic acetylcholine receptors and acetylcholinesterase. However, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide also has limitations, such as its potential toxicity and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied further for its potential as a cognitive enhancer. In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as a muscle relaxant and anesthetic. In cancer research, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide could be studied for its potential as an anti-cancer agent. Further studies are needed to determine the safety and efficacy of 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide in these applications.
Métodos De Síntesis
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide can be synthesized using a multi-step process that involves the reaction of p-anisidine with formaldehyde, followed by the reaction with N,N-dimethylethylenediamine and methyl iodide. The final product is obtained through the reaction of the intermediate with p-methoxybenzyl chloride and hydrobromic acid. This synthesis method yields a high purity product that can be used for scientific research.
Aplicaciones Científicas De Investigación
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and cancer research. In neuroscience, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been shown to have an inhibitory effect on acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter involved in learning and memory. This inhibition can lead to an increase in acetylcholine levels, which has been linked to improved cognitive function.
In pharmacology, 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has been studied for its potential as a muscle relaxant and anesthetic. Its mechanism of action involves the inhibition of nicotinic acetylcholine receptors, which are involved in muscle contraction. 1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
Número CAS |
102207-19-2 |
|---|---|
Nombre del producto |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
Fórmula molecular |
C22H31BrN2O2 |
Peso molecular |
435.4 g/mol |
Nombre IUPAC |
4-methoxy-N-(4-methoxyphenyl)-N-[2-(1-methylpiperidin-1-ium-1-yl)ethyl]aniline;bromide |
InChI |
InChI=1S/C22H31N2O2.BrH/c1-24(16-5-4-6-17-24)18-15-23(19-7-11-21(25-2)12-8-19)20-9-13-22(26-3)14-10-20;/h7-14H,4-6,15-18H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
RUAWUYOLHOAWLR-UHFFFAOYSA-M |
SMILES |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
SMILES canónico |
C[N+]1(CCCCC1)CCN(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC.[Br-] |
Sinónimos |
1-(2-(Bis(p-methoxyphenyl)amino)ethyl)-1-methyl-piperidinium bromide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



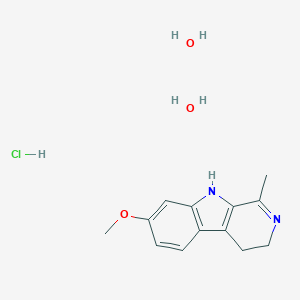

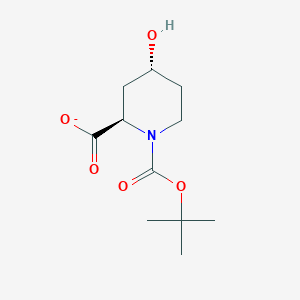
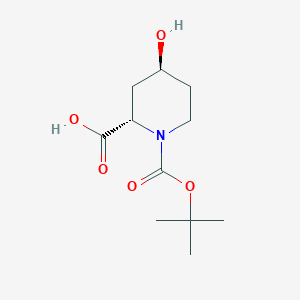
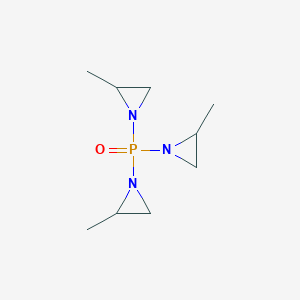
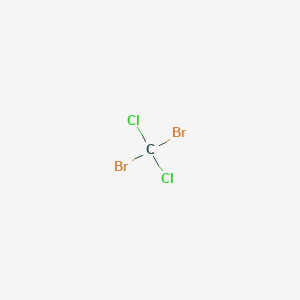
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)

